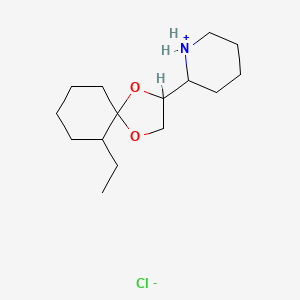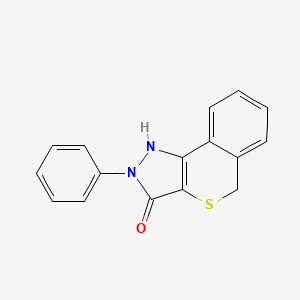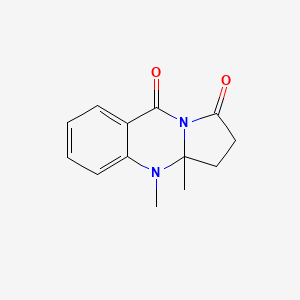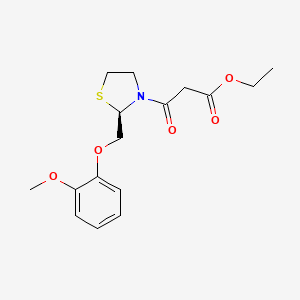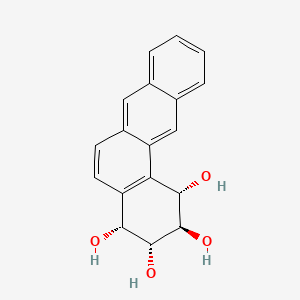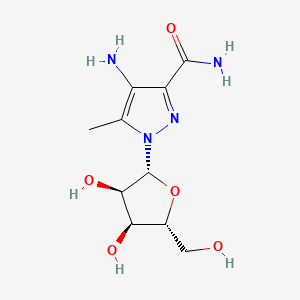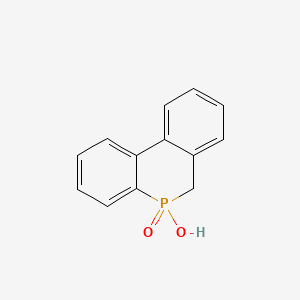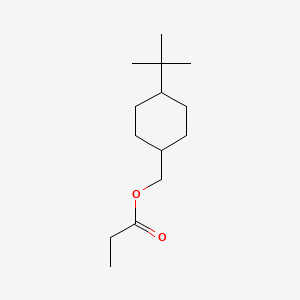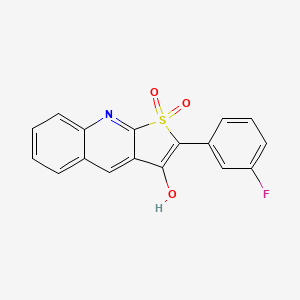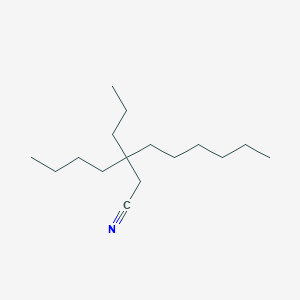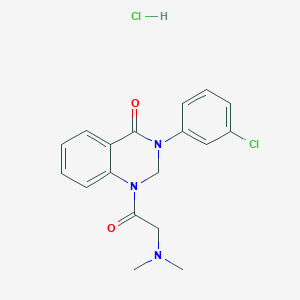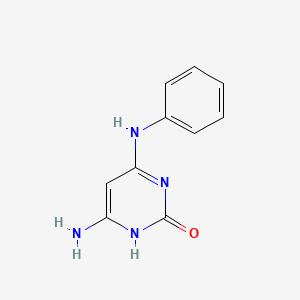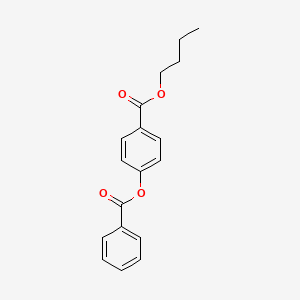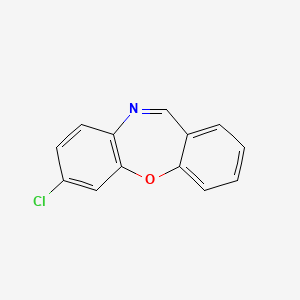
7-Chlorodibenzo(b,f)(1,4)oxazepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chlorodibenzo(b,f)(1,4)oxazepine is a chemical compound with the molecular formula C13H8ClNO It is a derivative of dibenzo(b,f)(1,4)oxazepine, characterized by the presence of a chlorine atom at the 7th position of the dibenzo(b,f)(1,4)oxazepine structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chlorodibenzo(b,f)(1,4)oxazepine typically involves cyclocondensation reactions. One common method includes the reaction of substituted 2-aminophenols with substituted 2-chlorobenzaldehydes under basic conditions in a microwave oven. This method is attractive due to its simplicity and short reaction time .
Another approach involves copper-catalyzed reactions, where 2-halophenols and 2-(2-halophenyl)-1H-indoles undergo C-N and C-O coupling in one pot . This method enhances practical application due to the use of easily available aryl chlorides.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions using microwave-induced methods or copper-catalyzed reactions. These methods are scalable and provide high yields, making them suitable for industrial applications.
化学反应分析
Types of Reactions
7-Chlorodibenzo(b,f)(1,4)oxazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in various substituted dibenzo(b,f)(1,4)oxazepine derivatives.
科学研究应用
7-Chlorodibenzo(b,f)(1,4)oxazepine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 7-Chlorodibenzo(b,f)(1,4)oxazepine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit histamine receptors or interact with neurotransmitter pathways, contributing to its pharmacological activities .
相似化合物的比较
Similar Compounds
Dibenzo(b,f)(1,4)oxazepine: The parent compound without the chlorine substitution.
Loxapine: An antipsychotic drug with a similar dibenzo(b,f)(1,4)oxazepine structure.
Amoxapine: An antidepressant with a similar structure.
Uniqueness
7-Chlorodibenzo(b,f)(1,4)oxazepine is unique due to the presence of the chlorine atom at the 7th position, which can influence its chemical reactivity and biological activity. This substitution can enhance its pharmacological properties and make it a valuable compound for various applications .
属性
CAS 编号 |
60288-05-3 |
|---|---|
分子式 |
C13H8ClNO |
分子量 |
229.66 g/mol |
IUPAC 名称 |
2-chlorobenzo[b][1,4]benzoxazepine |
InChI |
InChI=1S/C13H8ClNO/c14-10-5-6-11-13(7-10)16-12-4-2-1-3-9(12)8-15-11/h1-8H |
InChI 键 |
AZSAEPBUDAXVHB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=NC3=C(O2)C=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-[(2-Phenoxyphenyl)imino]diethanol](/img/structure/B12803180.png)
